molecular formula C32H37N3O6 B3951108 Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No.: B3951108
M. Wt: 559.7 g/mol
InChI Key: GDVLSIKIOYIZAB-UHFFFAOYSA-N
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Description

Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and piperazine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, as well as various solvents and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, rhodium

    Solvents: Methanol, ethanol, dichloromethane

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and piperazine derivatives, such as:

Uniqueness

Its combination of piperidine and piperazine moieties, along with the phenylmethoxyphenyl group, provides distinct chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35N3O2.C2H2O4/c34-30(33-21-19-32(20-22-33)28-9-5-2-6-10-28)27-15-17-31(18-16-27)23-25-11-13-29(14-12-25)35-24-26-7-3-1-4-8-26;3-1(4)2(5)6/h1-14,27H,15-24H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVLSIKIOYIZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
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Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
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Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
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Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone
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Oxalic acid;[1-[(4-phenylmethoxyphenyl)methyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone

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